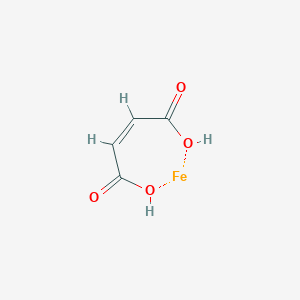![molecular formula C10H6F3NO3 B15339839 5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B15339839.png)
5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a hydroxy group and a trifluoromethoxyphenyl group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole typically involves a [3+2] cycloaddition reaction between nitrile oxides and alkenes. One common method is the reaction of 2-(trifluoromethoxy)benzaldehyde oxime with propargyl alcohol under basic conditions to form the desired isoxazole . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The isoxazole ring can be reduced to an isoxazoline ring using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where the trifluoromethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of 5-oxo-3-[2-(trifluoromethoxy)phenyl]isoxazole.
Reduction: Formation of 5-hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazoline.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The isoxazole ring can interact with various receptors and enzymes, modulating their function and leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-3-phenylisoxazole: Lacks the trifluoromethoxy group, resulting in lower lipophilicity and metabolic stability.
3-[2-(Trifluoromethoxy)phenyl]isoxazole: Lacks the hydroxy group, reducing its ability to form hydrogen bonds with biological targets.
5-Methoxy-3-[2-(trifluoromethoxy)phenyl]isoxazole: The methoxy group provides different electronic properties compared to the hydroxy group, affecting its reactivity and biological activity.
Uniqueness
5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole is unique due to the presence of both the hydroxy and trifluoromethoxy groups, which confer enhanced lipophilicity, metabolic stability, and the ability to form hydrogen bonds. These properties make it a valuable compound in medicinal chemistry and various scientific research applications .
Propiedades
Fórmula molecular |
C10H6F3NO3 |
|---|---|
Peso molecular |
245.15 g/mol |
Nombre IUPAC |
3-[2-(trifluoromethoxy)phenyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)16-8-4-2-1-3-6(8)7-5-9(15)17-14-7/h1-5,14H |
Clave InChI |
HGFVUYPPLWFRKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=O)ON2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


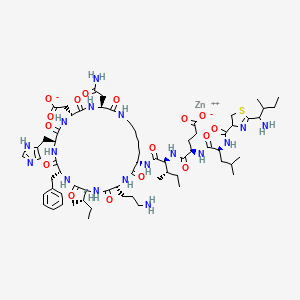
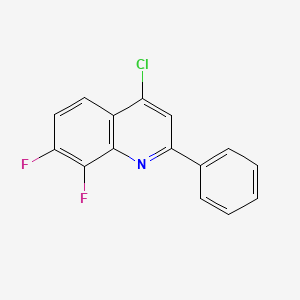
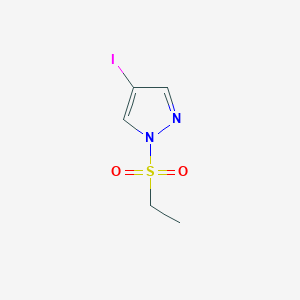
![[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate](/img/structure/B15339775.png)
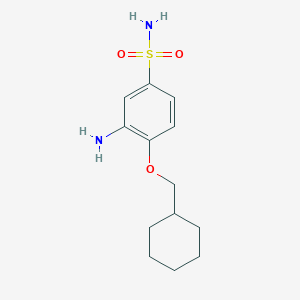
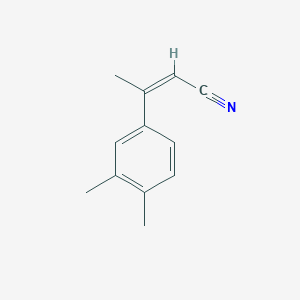
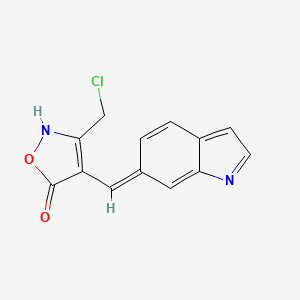
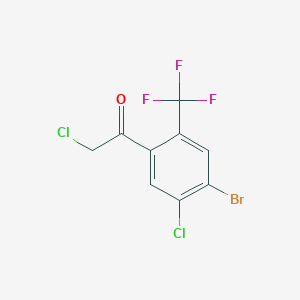
![trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B15339805.png)
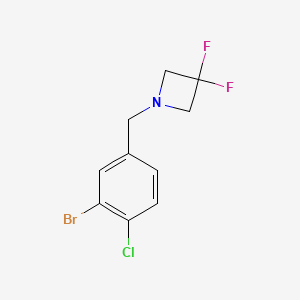
![2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15339827.png)
![[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15339830.png)

